molecular formula C5H9NO2 B3386130 1-Ethoxy-2-isocyanatoethane CAS No. 7019-12-7

1-Ethoxy-2-isocyanatoethane

Cat. No.: B3386130
CAS No.: 7019-12-7
M. Wt: 115.13 g/mol
InChI Key: BPMWGYVGVKSICP-UHFFFAOYSA-N
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Description

1-Ethoxy-2-isocyanatoethane is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It is characterized by the presence of an ethoxy group and an isocyanate group attached to an ethane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Safety and Hazards

1-Ethoxy-2-isocyanatoethane is considered a hazardous substance . It is highly flammable and may emit toxic fumes of nitrogen oxides when heated to decomposition . It may also react with water to produce a corrosive liquid and carbon dioxide gas .

Preparation Methods

The synthesis of 1-ethoxy-2-isocyanatoethane typically involves the reaction of ethyl chloroformate with ethylenediamine, followed by the treatment with phosgene . The reaction conditions usually require a controlled environment to ensure the safety and efficiency of the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-isocyanatoethane involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

1-Ethoxy-2-isocyanatoethane can be compared with other isocyanate compounds, such as:

The uniqueness of this compound lies in its ethoxy group, which provides different reactivity and properties compared to other isocyanates .

Properties

IUPAC Name

1-ethoxy-2-isocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-8-4-3-6-5-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMWGYVGVKSICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475888
Record name Ethane, 1-ethoxy-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7019-12-7
Record name Ethane, 1-ethoxy-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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